molecular formula C17H12Cl2N2O B11040871 (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040871
M. Wt: 331.2 g/mol
InChI Key: FIFYPHPMLGYWIZ-UHFFFAOYSA-N
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Description

The compound (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule characterized by its unique structure, which includes a dichlorophenyl group and a pyrroloquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrroloquinoline intermediate.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the dichlorophenyl-substituted pyrroloquinoline and an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, potentially altering the compound’s biological activity.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could interact with enzymes or receptors involved in disease processes.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,5-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the imino group. These features confer distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C17H12Cl2N2O/c18-11-7-12(19)9-13(8-11)20-15-14-5-1-3-10-4-2-6-21(16(10)14)17(15)22/h1,3,5,7-9H,2,4,6H2

InChI Key

FIFYPHPMLGYWIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NC4=CC(=CC(=C4)Cl)Cl)C(=O)N3C1

Origin of Product

United States

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